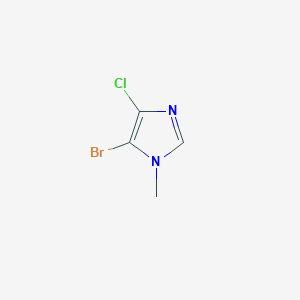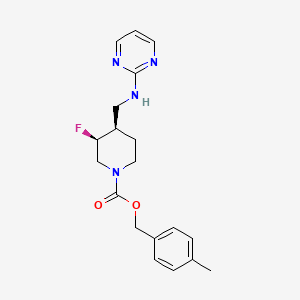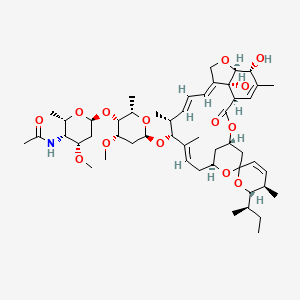
Eniporide hydrochloride
Overview
Description
EMD-96785 hydrochloride, also known as eniporide hydrochloride, is a potent inhibitor of the sodium/hydrogen exchange process. This compound specifically targets the sodium/hydrogen exchanger isoform 1, playing a crucial role in regulating intracellular pH and sodium levels. It has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EMD-96785 hydrochloride involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core benzene ring structure.
Introduction of functional groups: Various functional groups such as amines, carboxyl groups, and sulfonamides are introduced through substitution reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of EMD-96785 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch reactions: Large-scale reactors are used to carry out the synthesis in batches.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: EMD-96785 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, amines, and carboxylic acids are employed under controlled conditions
Major Products: The major products formed from these reactions include various derivatives of EMD-96785 hydrochloride with modified functional groups, which can have different biological activities .
Scientific Research Applications
EMD-96785 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the sodium/hydrogen exchange process and its role in various chemical reactions.
Biology: The compound is used to investigate the physiological and pathological roles of sodium/hydrogen exchangers in cellular processes.
Medicine: EMD-96785 hydrochloride has potential therapeutic applications in treating cardiovascular diseases, particularly in reducing ischemic injury and heart failure.
Industry: It is used in the development of new drugs targeting sodium/hydrogen exchangers and in the study of ion transport mechanisms .
Mechanism of Action
EMD-96785 hydrochloride exerts its effects by inhibiting the sodium/hydrogen exchanger isoform 1. This inhibition prevents the exchange of sodium ions for hydrogen ions across the cell membrane, leading to a reduction in intracellular sodium levels and an increase in intracellular pH. The compound’s primary molecular target is the sodium/hydrogen exchanger isoform 1, and its action involves blocking the exchanger’s activity, thereby modulating cellular ion homeostasis .
Comparison with Similar Compounds
Cariporide: Another sodium/hydrogen exchanger inhibitor with similar applications in cardiovascular research.
Zoniporide: A selective inhibitor of the sodium/hydrogen exchanger isoform 1, used in studies of myocardial ischemia.
Tenapanor hydrochloride: An inhibitor of the sodium/hydrogen exchanger isoform 3, primarily used in gastrointestinal research
Uniqueness of EMD-96785 Hydrochloride: EMD-96785 hydrochloride is unique due to its high specificity for the sodium/hydrogen exchanger isoform 1 and its potent inhibitory effects. This specificity makes it a valuable tool in studying the physiological and pathological roles of this exchanger, particularly in cardiovascular diseases .
Properties
IUPAC Name |
N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S.ClH/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16;/h3-8H,1-2H3,(H4,15,16,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYLKKCAKGABAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B8068576.png)

![tert-butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate](/img/structure/B8068585.png)
![tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate](/img/structure/B8068589.png)



![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B8068645.png)
![N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B8068646.png)

![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one](/img/structure/B8068666.png)
![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B8068668.png)
![[(1S,2R,3S,5S,6S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B8068671.png)

